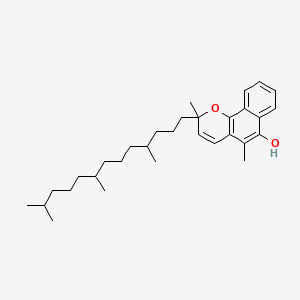
Vitamin K1 chromenol
Übersicht
Beschreibung
Vitamin K1 Chromenol, also known as Phylloquinone, is a fat-soluble vitamin found in some leafy greens . It’s primarily responsible for helping your blood clot . It is also found in plant foods, especially green leafy vegetables like spinach and kale .
Synthesis Analysis
The synthesis of Vitamin K1 Chromenol involves the condensation of hydroquinones with tertiary isoprenoid allylic alcohols. This process is catalyzed by aluminosilicate catalysts . The method based on the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with phytol and isophytol to obtain racemic α-tocopherol (a mixture of all possible stereoisomers), and (2RS, 4′R, 8′R)-α-tocopherol is of great importance .Molecular Structure Analysis
The chemical structure of Vitamin K1 consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position . Vitamin K1 chromenol contains a total of 81 bonds; 35 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
Vitamin K1 is problematic for typical reversed-phase liquid chromatography as they are very lipophilic and often suffer from matrix interferences from co-eluting phospholipids . A simplified sample preparation approach was explored and shown to be suitable for clinical research when coupled with a Thermo ScientificTM AccucoreTM Biphenyl analytical column providing excellent separation from endogenous matrix components .Physical And Chemical Properties Analysis
Vitamin K1 is a group of lipophilic molecules, of which Vitamin K1 (phylloquinone) constitutes the major part of our diet . These fat-soluble vitamins are problematic for typical reversed-phase liquid chromatography as they are very lipophilic and often suffer from matrix interferences from co-eluting phospholipids .Wissenschaftliche Forschungsanwendungen
1. Identification and Formation
A novel metabolite of Vitamin K1, known as Vitamin K1 chromenol, is produced when Vitamin K1 is added to plasma or serum from various species. This metabolite has been identified and characterized through comparisons of UV and mass spectra, as well as by its chromatographic retention times. The formation of Vitamin K1 chromenol may be an enzyme-catalyzed reaction, suggesting a unique metabolic pathway for Vitamin K1 in biological systems (Fasco, Wilson, Briggs, & Gierthy, 1987).
2. Photochemical Behavior
Vitamin K1's photochemical behavior has been studied using nuclear magnetic resonance and UV spectral probes. These studies provide insights into the formation of its major photoproduct, chromenol. The suggested mechanism involves electron transfer from the side-chain olefinic bond to the naphthoquinone moiety of Vitamin K1, indicating a complex photochemical process and potential implications in biological systems (Gandhi, Ishar, Srivastava, & Sarin, 1994).
3. Biological Activities
Studies have shown that the chromanol of Vitamin K1, among other compounds, possesses significant biological activities. For example, it has been found to prevent encephalomalacia in chicks and the resorption-gestation syndrome in rats, highlighting its potential role in animal health and developmental processes (Smith, Bhagavan, Hill, Gaetani, Rao, Crider, Johnson, Shunk, Wagner, & Folkers, 1963).
4. Antioxidant and Prooxidant Actions
Vitamin K1 chromenol has been studied for its antioxidant and prooxidant actions. Notably, it has been found to be more active than α-tocopherol, which is known for its high antioxidant activity. These studies provide insight into the mechanisms of antioxidant and prooxidant actions of Vitamin K1 derivatives in biological systems (Mukai, 1991).
5. Therapeutic Applications
Recent research has explored the potential therapeutic uses of Vitamin K1, such as its role in mitigating free radical stress and its effects on various physiological processes like inflammation and neuroprotection. These studies suggest a broad range of therapeutic applications for Vitamin K1 beyond its traditional role in coagulation (Shearer & Newman, 2008).
Eigenschaften
IUPAC Name |
2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955606 | |
| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vitamin K1 chromenol | |
CAS RN |
34044-00-3 | |
| Record name | Vitamin K1 chromenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



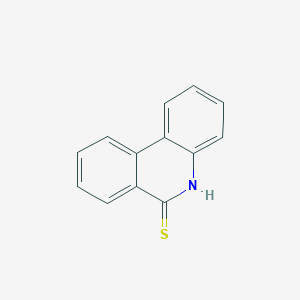
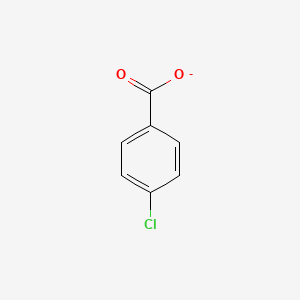
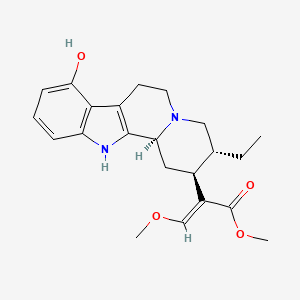
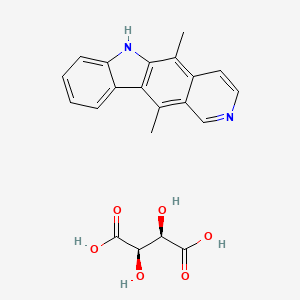
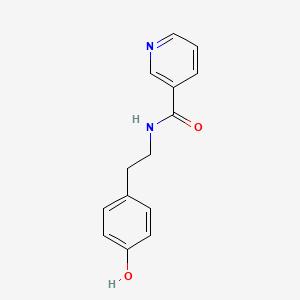
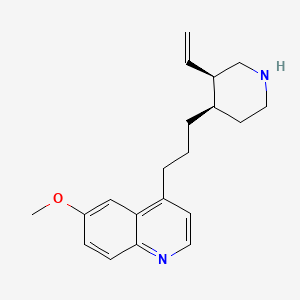
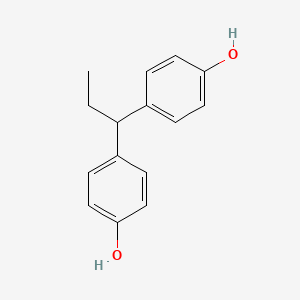
![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)
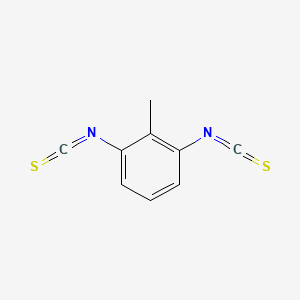
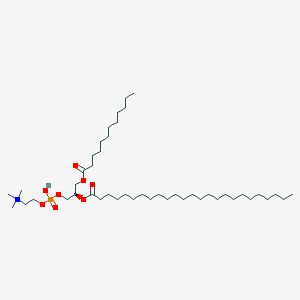
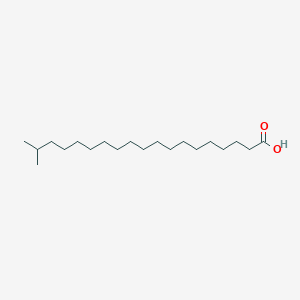
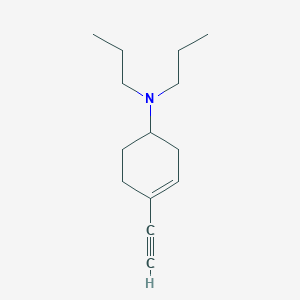
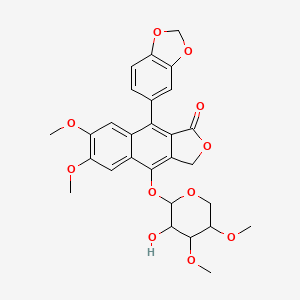
![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)